molecular formula C12H8ClFN2O2 B11669795 N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]furan-2-carbohydrazide

N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]furan-2-carbohydrazide

Cat. No.: B11669795
M. Wt: 266.65 g/mol
InChI Key: ZQQHXAHJRNVQSV-VIZOYTHASA-N
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Description

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]furan-2-carbohydrazide is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a furan ring, a chlorofluorophenyl group, and a hydrazide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbohydrazide and 2-chloro-6-fluorobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The chlorofluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorofluorophenyl group.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of the corresponding amine and aldehyde.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]furan-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of sensors and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]furan-2-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its Schiff base structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
  • N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide

Uniqueness

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]furan-2-carbohydrazide is unique due to its specific combination of a furan ring, chlorofluorophenyl group, and hydrazide moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H8ClFN2O2

Molecular Weight

266.65 g/mol

IUPAC Name

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C12H8ClFN2O2/c13-9-3-1-4-10(14)8(9)7-15-16-12(17)11-5-2-6-18-11/h1-7H,(H,16,17)/b15-7+

InChI Key

ZQQHXAHJRNVQSV-VIZOYTHASA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C2=CC=CO2)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=CC=CO2)F

Origin of Product

United States

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